Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopropane ring and an oxane moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane carboxylic acid with ethyl oxan-2-yloxyacetate under specific reaction conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate holds potential in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for further study.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and oxane moiety allow it to engage in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclopentanecarboxylate: This compound shares a similar ester functional group but differs in the ring structure, which is a cyclopentane instead of a cyclopropane.
Cyclopropyl derivatives: Compounds containing cyclopropane rings are known for their unique chemical properties and biological activities, making them valuable in various research fields.
Properties
IUPAC Name |
ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-13-11(12)8-7-9(8)15-10-5-3-4-6-14-10/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELXZWJQALABFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC2CCCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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